molecular formula C11H21NO3 B1454917 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1179513-14-4

2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1454917
M. Wt: 215.29 g/mol
InChI Key: QYPIIXOLVJDESZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate is C11H21NO3 . It has a molecular weight of 215.29 . The InChI key, which is a unique identifier for chemical substances, is XITRBDLPZVGVDX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as boiling point, melting point, solubility, and stability. Unfortunately, the search results do not provide specific details on these properties for 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate .

Scientific Research Applications

Mosquito Repellent Activity

A study investigated the mosquito repellent activity of diastereoisomeric compounds similar to "2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate", focusing on structural features essential for effectiveness. The presence of a chiral carbon with the S configuration in the piperidine ring was highlighted as crucial for the compound's three-dimensional arrangement and, consequently, its repellent efficacy (Natarajan et al., 2005).

CO2 Absorption Properties

Research on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, demonstrated the influence of molecular structural variations. The study provided insights into the kinetics of CO2 capture and the formation of carbamate derivatives, relevant for applications in carbon capture technologies (Robinson et al., 2011).

Synthetic Intermediates

Piperidine frameworks are utilized as synthetic intermediates in natural product synthesis and compounds with pharmacological interest. A study detailed the preparation and reactivity of piperidinedione derivatives, underlying their significance in the synthesis of various therapeutic agents (Ibenmoussa et al., 1998).

ACC Inhibitors

Novel piperidine derivatives have been synthesized and evaluated as acetyl-CoA carboxylase (ACC) inhibitors, showcasing potential for the reduction of hepatic de novo fatty acid synthesis. This research highlights the pharmaceutical applications of piperidine derivatives in metabolic diseases (Chonan et al., 2011).

Synthesis of Pyrrolidines and Piperidines

A novel synthesis method for 2,3-disubstituted pyrrolidines and piperidines from alpha-amino acid carbamates or amides was developed. This process is significant for creating compounds with applications in medicinal chemistry and drug development (Boto et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS), which provides information on handling, storage, and disposal .

properties

IUPAC Name

2-methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-9(2)8-15-11(14)12-5-3-10(7-13)4-6-12/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIIXOLVJDESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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